4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-2-3-5-12(9)15-8-11(13-14-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGTOSAQGQQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which can be catalyzed by copper (Cu(I)) to yield the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsroom temperature to reflux.
Substitution: Various alkyl halides or acyl chlorides; conditionspresence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 199.25 g/mol
- CAS Number : 2195881-61-7
The compound features a triazole ring, which is known for its ability to engage in hydrogen bonding and interact with various biological targets. The cyclopropyl group contributes unique steric and electronic properties that can influence its biological interactions.
Medicinal Chemistry
4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole has been investigated for several pharmacological activities:
- Antimicrobial Activity : Triazole derivatives are recognized for their significant antimicrobial properties. Research suggests that compounds similar to this triazole exhibit effective antifungal activity with Minimum Inhibitory Concentrations (MIC) lower than conventional antifungals like fluconazole . Additionally, certain derivatives have shown antibacterial effects against resistant strains of bacteria .
- Anticancer Properties : The triazole scaffold is a valuable component in anticancer drug development. Compounds with this structure have been linked to the inhibition of critical signaling pathways involved in cancer progression . For instance, some studies have indicated that triazole derivatives can inhibit the Wnt/β-catenin signaling pathway, a crucial target in cancer therapy .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor or ligand in biochemical assays. The triazole ring's ability to coordinate with metal ions enhances its potential as a pharmacological agent targeting specific enzymes .
Material Science
In industrial applications, this compound is utilized as a building block in the synthesis of new materials with tailored properties. Its unique structure allows for the development of polymers and coatings with enhanced performance characteristics .
Case Studies and Research Findings
Several studies highlight the potential of this compound:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole
- 4-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole
- 4-cyclopropyl-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to other triazole derivatives.
Biological Activity
4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 199.25 g/mol
- CAS Number : 2195881-61-7
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets. The cyclopropyl group contributes unique steric and electronic properties, potentially influencing its reactivity and biological interactions .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. A study highlighted that triazole compounds can exhibit antifungal activity with Minimum Inhibitory Concentrations (MIC) significantly lower than conventional antifungals like fluconazole .
- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain triazole derivatives have shown MIC values up to 16 times lower than ampicillin against resistant strains .
Anticancer Potential
The anticancer activity of triazole derivatives has been explored extensively. The structural features of this compound may enhance its efficacy in targeting cancer cells:
- Mechanism of Action : Triazoles can inhibit specific enzymes involved in cancer cell proliferation. They may interact with DNA or RNA synthesis pathways, leading to reduced tumor growth .
- Case Studies : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was reported to exhibit significant cytotoxicity against breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their structural components. The presence of the cyclopropyl group in this compound may enhance hydrophobic interactions with biological targets, improving binding affinity and selectivity .
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity |
| Triazole Ring | Facilitates hydrogen bonding |
| Substituted Phenyl | Modulates electronic properties |
Synthesis and Research Applications
The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This method allows for the efficient formation of the triazole ring under mild conditions.
In addition to its potential therapeutic applications, this compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery.
Q & A
Q. Key Considerations :
- Azide Preparation : 2-Methylphenyl azide can be synthesized from 2-methylaniline through diazotization and subsequent azide formation.
- Cyclopropane Integration : Cyclopropyl groups are introduced via alkynes derived from cyclopropane-carboxylic acid derivatives.
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Characterization :
- ¹H/¹³C NMR : Peaks for the triazole ring (e.g., C-4 at ~145 ppm in ¹³C NMR), cyclopropyl protons (δ ~0.5–1.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) confirm the structure .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
Q. Crystallographic Characterization :
- Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Data collection with a Bruker diffractometer (Mo-Kα radiation) and refinement via SHELXL (e.g., R factor = 0.042) confirm bond lengths, angles, and stereochemistry .
What crystallographic techniques resolve structural ambiguities, and how are data contradictions addressed?
Advanced Research Question
Techniques :
- SHELX Suite : SHELXL refines structures using least-squares minimization against data. Disordered regions (e.g., cyclopropyl orientation) are modeled with constraints or split positions .
- OLEX2 Integration : Combines structure solution (via intrinsic phasing) and refinement, enabling real-time visualization of electron density maps to resolve ambiguities .
Q. Handling Contradictions :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 8.5905, 8.7215, 20.7373 |
| (ų) | 1553.68 |
| 4 | |
| 0.042 |
How can computational methods predict the compound’s reactivity and intermolecular interactions?
Advanced Research Question
Methods :
Q. Applications :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) using crystallographic data to explain packing motifs .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide pharmacological testing .
What strategies are used to evaluate the compound’s biological activity?
Advanced Research Question
In Vitro Assays :
- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Anti-HIV Activity : Inhibition of reverse transcriptase or viral replication in T-cell lines, measured via luciferase-based reporter assays .
Q. Structure-Activity Relationship (SAR) :
- Modifying substituents (e.g., cyclopropyl vs. phenyl groups) alters lipophilicity and target binding. Comparative studies with analogs (e.g., ) reveal critical pharmacophoric features .
How do steric and electronic effects of the cyclopropyl group influence reactivity?
Advanced Research Question
Steric Effects :
Q. Electronic Effects :
- Hyperconjugation between cyclopropyl C-C σ-bonds and the triazole ring stabilizes transition states in reactions (e.g., nucleophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
